molecular formula C19H20N2O3 B2549348 3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1009689-36-4

3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2549348
CAS No.: 1009689-36-4
M. Wt: 324.38
InChI Key: YCKZMZQMPQUGFI-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction between maleic anhydride and aromatic amines. The reaction proceeds through the opening of the maleic anhydride ring, followed by cyclization to form the pyrrolidine-2,5-dione structure . Industrial production methods often utilize efficient catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:

Properties

IUPAC Name

3-(4-ethylanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-13-8-10-14(11-9-13)20-15-12-18(22)21(19(15)23)16-6-4-5-7-17(16)24-2/h4-11,15,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKZMZQMPQUGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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